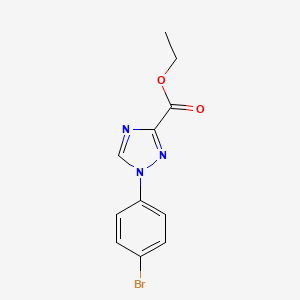
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its distinctive molecular framework combines elements from different functional groups, making it an intriguing subject for chemical and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, starting with the construction of the azetidinyl and dihydroisoquinolinyl components, followed by their coupling to the pyridinyl moiety. The initial steps often involve the reduction of isoquinoline derivatives and the formation of azetidine rings through cyclization reactions. These intermediate compounds are then carefully reacted under controlled conditions to form the final methanone structure.
Industrial Production Methods
Industrial-scale production of this compound would require efficient and high-yielding synthetic routes. These methods might involve optimized catalysts and reaction conditions to ensure a scalable and cost-effective process. The precise parameters would depend on the available starting materials and desired purity levels of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: It can also participate in reduction reactions, which may target specific functional groups within the molecule.
Substitution: The different functional groups in the molecule make it suitable for a variety of substitution reactions, which can be used to modify its chemical properties or create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substituents: Various nucleophiles or electrophiles can be introduced under suitable conditions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized derivatives that can serve as intermediates for further chemical transformations or final bioactive compounds.
科学研究应用
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone has several research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Potential to act as a molecular probe or inhibitor in biological assays.
Medicine: Research into its pharmacological properties suggests potential use in developing therapeutic agents.
Industry: May be used in the synthesis of materials with specific functional properties or as a specialty chemical in manufacturing processes.
作用机制
This compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biochemical pathways. For instance, it might inhibit a particular enzyme or receptor, thereby altering cellular processes. The exact molecular targets and pathways depend on its structural features and the biological context in which it is used.
相似化合物的比较
Comparing (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone with similar compounds, we see the following distinctions:
Unique Structure: The combination of azetidinyl, dihydroisoquinolinyl, and pyridinyl groups sets it apart from other compounds.
Similar Compounds: Other isoquinoline derivatives or azetidine-containing molecules may have overlapping properties but lack the specific combination present here.
By exploring these aspects, we gain a comprehensive understanding of this compound, from its synthesis to its diverse scientific applications. Fascinating stuff, right?
属性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-5-8-19-9-6-15)21-12-17(13-21)20-10-7-14-3-1-2-4-16(14)11-20/h1-6,8-9,17H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRALFYQTVSPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)
![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)
![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)

![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)
![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733731.png)

![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)
